molecular formula C14H14O2 B11889073 1-(1-Hydroxynaphthalen-2-yl)butan-1-one CAS No. 6326-56-3

1-(1-Hydroxynaphthalen-2-yl)butan-1-one

Cat. No.: B11889073
CAS No.: 6326-56-3
M. Wt: 214.26 g/mol
InChI Key: ANGWXPBWGYBJER-UHFFFAOYSA-N
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Description

1-(1-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2. It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 1-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Hydroxynaphthalen-2-yl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxynaphthalen-2-yl)propan-1-one
  • 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one
  • 1-(1-Hydroxynaphthalen-2-yl)methan-1-one

Uniqueness

1-(1-Hydroxynaphthalen-2-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and applications .

Biological Activity

1-(1-Hydroxynaphthalen-2-yl)butan-1-one, a compound derived from naphthalene, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a naphthalene ring substituted with a hydroxyl group and a butanone moiety. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound acts primarily through the inhibition of anti-apoptotic proteins, specifically Mcl-1. Mcl-1 is a member of the Bcl-2 family and plays a crucial role in regulating apoptosis. The compound has been shown to bind to the BH3-binding groove of Mcl-1, disrupting its function and promoting cell death in cancer cells.

Binding Affinity

Studies utilizing NMR spectroscopy and docking simulations have demonstrated that this compound exhibits a binding affinity (K_i) of approximately 180 nM to Mcl-1, indicating strong potential as an anticancer agent .

Anticancer Effects

The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant antiproliferative effects against human colon carcinoma cells, including those with mutated TP53 genes. The mechanism involves intercalation into DNA, which disrupts replication processes and induces apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectCell Line Tested
AnticancerHigh antiproliferative activityHuman colon carcinoma
Mcl-1 InhibitionInduces apoptosisVarious cancer cell lines
Binding AffinityK_i = 180 nMMcl-1 protein

Case Study 1: Inhibition of Mcl-1 in Cancer Therapy

A study investigated the efficacy of this compound in inhibiting Mcl-1 in a series of human cancer cell lines. Results showed that treatment with the compound led to increased rates of apoptosis compared to untreated controls. Specifically, cells expressing high levels of Mcl-1 were more sensitive to treatment, supporting the hypothesis that targeting this protein can enhance therapeutic outcomes .

Case Study 2: Structure-Based Drug Design

Using structure-based drug design principles, researchers modified the naphthalene scaffold to improve binding affinity and selectivity for Mcl-1. The modifications resulted in several analogs with enhanced biological activity, demonstrating the potential for developing more effective anticancer therapies based on the original compound .

Properties

CAS No.

6326-56-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(1-hydroxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C14H14O2/c1-2-5-13(15)12-9-8-10-6-3-4-7-11(10)14(12)16/h3-4,6-9,16H,2,5H2,1H3

InChI Key

ANGWXPBWGYBJER-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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